N-benzyl-2,4,6-trimethyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide
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Overview
Description
N-benzyl-2,4,6-trimethyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, multiple methyl groups, a phenylpiperazine moiety, and a benzenesulfonamide group. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2,4,6-trimethyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyl Intermediate: The benzyl group is introduced through a reaction involving benzyl chloride and an appropriate nucleophile.
Introduction of the Methyl Groups: The methyl groups are added through alkylation reactions using methylating agents such as methyl iodide.
Formation of the Phenylpiperazine Moiety: The phenylpiperazine group is synthesized through a reaction between phenylhydrazine and an appropriate ketone or aldehyde.
Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2,4,6-trimethyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-benzyl-2,4,6-trimethyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-2,4,6-trimethyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2,4,4-trimethyl-2-pentanamine
- N-(4-methoxybenzyl)-2,4,6-trimethylbenzenesulfonamide
- N-(3,4-dimethoxybenzyl)-2,4,6-trimethylbenzenesulfonamide
Uniqueness
N-benzyl-2,4,6-trimethyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific scientific research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C28H33N3O3S |
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Molecular Weight |
491.6 g/mol |
IUPAC Name |
N-benzyl-2,4,6-trimethyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C28H33N3O3S/c1-22-18-23(2)28(24(3)19-22)35(33,34)31(20-25-10-6-4-7-11-25)21-27(32)30-16-14-29(15-17-30)26-12-8-5-9-13-26/h4-13,18-19H,14-17,20-21H2,1-3H3 |
InChI Key |
IKIKMVSYRUQFDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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